molecular formula C13H14N2O3S B1453805 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid CAS No. 1282763-59-0

6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1453805
CAS No.: 1282763-59-0
M. Wt: 278.33 g/mol
InChI Key: NSULXCGRVQKOQQ-UHFFFAOYSA-N
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Description

6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, making it a potential modulator of redox-sensitive enzymes. Additionally, the dihydropyridine ring can interact with calcium channels, potentially affecting calcium signaling pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing enzyme-substrate complexes and influencing enzyme kinetics .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of transcription factors such as NF-κB and AP-1, which play critical roles in regulating immune responses and inflammation. By modulating these pathways, the compound can alter the expression of genes involved in cytokine production, cell proliferation, and apoptosis . Additionally, its interaction with calcium channels can impact cellular calcium homeostasis, affecting processes such as muscle contraction, neurotransmitter release, and cell motility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The thiazole ring can chelate metal ions, potentially inhibiting metalloenzymes involved in oxidative stress responses. The dihydropyridine ring can bind to voltage-gated calcium channels, modulating their activity and influencing calcium influx into cells. This binding can lead to the activation or inhibition of downstream signaling pathways, depending on the cellular context . Furthermore, the carboxylic acid group can interact with lysine residues in histones, potentially affecting chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis in acidic or basic environments. Over time, its degradation products can accumulate and potentially exert different biological effects. In in vitro studies, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce inflammation in rodent models. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporters (OATs) and organic cation transporters (OCTs) can facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting sequences (MTS) can direct the compound to mitochondria, affecting mitochondrial function and energy metabolism .

Properties

IUPAC Name

6-oxo-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8(2)12-14-10(7-19-12)6-15-5-9(13(17)18)3-4-11(15)16/h3-5,7-8H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSULXCGRVQKOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.